2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
Description
2-Bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring attached to a sulfonamide group. The molecule also contains an imidazo[1,2-b]pyrazole core substituted with a furan-2-yl moiety at the 6-position.
Properties
IUPAC Name |
2-bromo-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S/c18-13-4-1-2-6-16(13)26(23,24)19-7-8-21-9-10-22-17(21)12-14(20-22)15-5-3-11-25-15/h1-6,9-12,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGRBZNEDYALQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing imidazole, a similar structure, have been known to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as those containing imidazole, have been known to interact with various biological targets .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit a variety of biological activities .
Biological Activity
The compound 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a complex heterocyclic structure that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H17BrN4O3S
- Molecular Weight: 421.30 g/mol
Structural Features
The compound features:
- A bromine atom which may enhance its reactivity.
- An imidazo[1,2-b]pyrazole moiety known for various biological activities.
- A furan ring , contributing to its pharmacological properties.
- A benzenesulfonamide group , which is often associated with anti-inflammatory and antibacterial activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to imidazo[1,2-b]pyrazole derivatives. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| 2-Bromo-N-(2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide | A549 | 26.00 |
These studies demonstrate that modifications to the core structure can significantly influence cytotoxicity against various cancer cell lines.
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. In a recent study focusing on pyrazole derivatives:
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| This compound | COX-2 | 0.04 | High | |
| Standard Drug (Diclofenac) | COX-2 | 0.10 | N/A |
This indicates that the compound may selectively inhibit COX-2 over COX-1, reducing potential gastrointestinal side effects associated with non-selective NSAIDs.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The imidazo[1,2-b]pyrazole scaffold is known to interfere with multiple signaling pathways involved in cell proliferation and inflammation.
Proposed Pathways
- Inhibition of COX Enzymes: The compound likely inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory prostaglandins.
- Induction of Apoptosis: The presence of the furan and imidazole rings may facilitate apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest: Evidence suggests that similar compounds can induce cell cycle arrest at the G0/G1 phase, preventing further proliferation.
Case Study 1: Anticancer Activity
In a study by Abdellatif et al., several derivatives based on pyrazole were synthesized and tested against various cancer cell lines, including MCF7 and A549. The study found that modifications to the substituents on the pyrazole core significantly influenced their anticancer activity, with some compounds exhibiting IC50 values below 5 µM, indicating potent activity against these cell lines .
Case Study 2: Anti-inflammatory Efficacy
A comparative analysis was conducted on several pyrazole derivatives for their COX inhibitory activities. Notably, the compound demonstrated a selectivity index significantly higher than that of traditional NSAIDs like diclofenac, suggesting its potential as a safer alternative for treating inflammatory conditions .
Comparison with Similar Compounds
Key Observations:
Electronic and Steric Effects: The bromine atom in the target compound introduces both steric bulk and electron-withdrawing effects, which may enhance electrophilic reactivity or influence binding interactions compared to methyl-substituted analogs .
Hydrophobicity :
- The tetrahydronaphthalene substituent in increases hydrophobicity due to its fused bicyclic structure, which could enhance membrane permeability compared to the brominated or methylated derivatives.
Synthetic Accessibility :
- Brominated aromatic systems (as in the target compound) often require halogenation steps under controlled conditions, whereas methylated analogs (e.g., ) may be synthesized via simpler alkylation protocols.
The bromine atom’s electronegativity might modulate such interactions differently than methyl or tetralin groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
